Iridium(III) chloride hydrate

説明

Iridium(III) chloride hydrate is an inorganic compound used as a catalyst and a reagent in organic synthesis . It serves as the source of iridium in the preparation of iridium nanocatalysts .

Synthesis Analysis

A two-step mechanochemical protocol using ball milling enables the rapid and efficient synthesis of various tris-cyclometalated iridium(III) complexes from relatively cheap iridium(III) chloride hydrate without the use of significant amounts of organic solvent in air .Molecular Structure Analysis

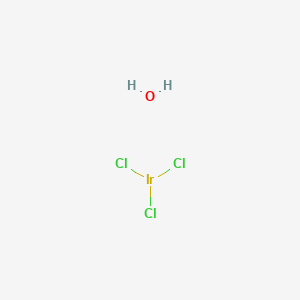

The molecular formula of Iridium(III) chloride hydrate is IrCl3 · xH2O . Its molecular weight on an anhydrous basis is 298.58 g/mol .Chemical Reactions Analysis

Iridium(III) chloride hydrate reacts with picolinic acid in a Suzuki coupling reaction . It can also be decomposed by electrolysis to chlorine gas and the metal .Physical And Chemical Properties Analysis

Iridium(III) chloride hydrate is a solid with a density of 5.3 g/mL at 25 °C . It is water-soluble and can conduct electricity when fused or dissolved in water .科学的研究の応用

Preparation of Cyclometalated Iridium Coumarin Complexes

Iridium(III) chloride hydrate can be used to prepare cyclometalated iridium coumarin complexes . These complexes can be used as probes for sensing optical oxygen .

Source of Iridium in the Preparation of Bimetallic Nanoparticles

This compound can also be used as a source of Iridium (Ir) during the preparation of Iridium–Nickel (Ir–Ni) bimetallic nanoparticles . These nanoparticles have various applications in the field of catalysis.

Catalyst for Oxidation Reactions

Iridium(III) chloride hydrate finds use as a catalyst for oxidation reactions . It can be particularly effective in the presence of cerium (IV).

Electrode Manufacturing

This compound is used in the manufacture of electrodes . Iridium-based electrodes are known for their high melting points and low corrosion rates, making them ideal for certain industrial applications.

Iridium Electroplating

Iridium(III) chloride hydrate is used in iridium electroplating . This process is used to coat various objects with a thin layer of iridium to improve their hardness and wear resistance.

Preparation of Other Iridium Compounds

Iridium(III) chloride hydrate is used to prepare other iridium compounds . These compounds have a wide range of applications in various fields of science and technology.

Preparation of Iridium-Incorporated Cobalt Nanofibers

This compound can be used in the preparation of iridium-incorporated cobalt nanofibers . These nanofibers can have applications in the field of materials science and nanotechnology.

Catalyst for Hydrodeoxygenation of Hydroxymethylfurfural

Iridium(III) chloride hydrate can be used to prepare a carbon-supported iridium catalyst for the hydrodeoxygenation of hydroxymethylfurfural . This reaction is important in the production of biofuels and other renewable energy sources.

作用機序

Target of Action

Iridium(III) chloride hydrate is primarily used as a catalyst in organic synthesis . It is also used as a precursor in the preparation of other iridium compounds .

Mode of Action

As a catalyst, Iridium(III) chloride hydrate facilitates chemical reactions without being consumed in the process. It can accelerate reactions by providing an alternative reaction pathway with a lower activation energy . For instance, it can be used to synthesize β-amino alcohols by aminolysis of epoxides .

Biochemical Pathways

The specific biochemical pathways affected by Iridium(III) chloride hydrate depend on the reactions it catalyzes. For example, in the aminolysis of epoxides, it could affect the pathways involving β-amino alcohols .

Pharmacokinetics

Instead, it facilitates reactions in the environment where it is applied .

Result of Action

The result of Iridium(III) chloride hydrate’s action is the acceleration of certain chemical reactions. For example, it can increase the rate of aminolysis of epoxides, leading to the production of β-amino alcohols .

Action Environment

The efficacy and stability of Iridium(III) chloride hydrate can be influenced by various environmental factors. For instance, it is soluble in water and alcohol, which can affect its distribution and reactivity . It is also hygroscopic, meaning it absorbs moisture from the air, which can impact its physical state and reactivity . Furthermore, it decomposes at high temperatures (763°C), which can limit its use in certain conditions .

Safety and Hazards

将来の方向性

Iridium(III) chloride hydrate finds use as a catalyst for oxidation in the presence of cerium (IV) and in the manufacture of electrodes . It is also used in iridium electroplating, in making the standard meter bar of Paris and crucibles . The development of efficient, low-cost, time-saving, and environmentally friendly synthetic pathways to these complexes has thus attracted considerable attention in a broad range of scientific research fields .

特性

IUPAC Name |

trichloroiridium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Ir.H2O/h3*1H;;1H2/q;;;+3;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRFDVWKTFJAPF-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Ir](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2IrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iridium(III) chloride hydrate | |

CAS RN |

14996-61-3 | |

| Record name | Iridium trichloride hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14996-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iridium(III) chloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the typical synthetic applications of iridium(III) chloride hydrate?

A: Iridium(III) chloride hydrate serves as a common starting material for synthesizing a wide range of tris-cyclometalated iridium(III) complexes. These complexes have garnered significant interest due to their potential applications in diverse areas, including organic light-emitting diodes (OLEDs) [], photoredox catalysts, and bioimaging probes [].

Q2: What are the limitations of traditional methods for synthesizing these iridium(III) complexes?

A: Traditional synthetic approaches often involve lengthy reaction times, require substantial quantities of high-boiling solvents, involve multiple synthetic steps, and necessitate the use of inert-gas-line techniques []. These requirements pose drawbacks in terms of production costs and environmental impact.

Q3: How does mechanochemistry offer a more efficient alternative for synthesizing these complexes?

A: Research demonstrates that a two-step mechanochemical protocol employing ball milling allows for the rapid and efficient synthesis of various tris-cyclometalated iridium(III) complexes starting from the readily available iridium(III) chloride hydrate []. This solid-state method eliminates the need for large volumes of organic solvents and can be performed in an air atmosphere, making it a more sustainable and cost-effective approach.

Q4: Can you provide an example of a specific iridium complex synthesized using iridium(III) chloride hydrate and its potential application?

A: A specific example is the synthesis of [Iridium, Methylbis(2,4‐pentanedionato‐κO, κO′) (Pyridine)-] []. This complex, synthesized through a multi-step process starting from iridium(III) chloride hydrate, acts as a catalyst for C-H activation reactions involving alkyl, benzyl, and aryl substrates [].

Q5: Are there any structural studies available on complexes derived from iridium(III) chloride hydrate?

A: Yes, several studies delve into the structural characterization of iridium complexes derived from iridium(III) chloride hydrate. For instance, one study reports the crystal structures of mer-Trichloro(1,2-ethanediamine)(2-aminoethylammonium)iridium(III) chloride hydrate, mer-[Ir(en)(enH)Cl3]Cl.H2O, and its conjugate base, mer-[Ir(en)(en*)Cl3] [].

Q6: Beyond individual complexes, are there examples of unique architectures accessible using iridium(III) chloride hydrate as a starting point?

A: Research highlights the synthesis of inherently dinuclear iridium(III) meso architectures []. These unique structures are obtained through the cyclometalation of calix[4]arene bis(aryltriazoles) with iridium(III) chloride hydrate. The resulting complexes feature an Ir2Cl2 core bridged by two (C^N)2 ligands, with the chloride bridges amenable to replacement by ancillary ligands [].

Q7: Can you elaborate on the impact of ligand modification on the properties of iridium(III) complexes?

A: Research on phosphorescent systems based on iridium(III) complexes emphasizes the significant influence of ligand structures on the complexes' electro-optical properties []. The choice of cyclometallating and ancillary ligands allows for fine-tuning of emission color, luminescence efficiency, and lifetime []. For example, modifications to the periphery of S-terpyridine ligands have been shown to induce subtle changes in optical properties, while alterations to the central substituent or the terpyridine ring conjunction lead to more pronounced effects on emission behavior [].

Q8: Are there examples of functionalization strategies for these iridium complexes, and what are their potential advantages?

A: The use of "click" chemistry with acetylene and azide functionalities allows for the synthesis of novel cyclometallating ligands, which can be further incorporated into iridium complexes []. This approach enables the introduction of specific functionalities and facilitates the tuning of electro-optical properties []. Additionally, employing acetoacetate derivatives as ancillary ligands offers a versatile platform for introducing diverse functional groups through straightforward transesterification reactions []. These functional groups, such as oxetane and methacrylate, allow for incorporating the phosphorescent iridium(III) complexes into polymeric assemblies, expanding their potential applications in materials science [].

Q9: Are there studies investigating the stability of iridium(III) complexes under specific conditions?

A: Research on incorporating oxetane-equipped iridium(III) phosphors into oxetane-based crosslinkable matrices highlights the importance of complex stability, particularly under acidic conditions, for device performance []. While this specific example focuses on material stability within a device context, understanding and potentially enhancing the stability of iridium complexes remain crucial for their broader application in various fields.

Q10: Is there research exploring the in vivo behavior of iridium compounds?

A: One study investigates the sub-chronic oral exposure to iridium(III) chloride hydrate in female Wistar rats []. This research focuses on understanding the distribution and excretion of iridium in a living organism, providing insights into the compound's pharmacokinetics. The findings indicate that iridium primarily accumulates in the kidneys and spleen, with excretion predominantly occurring through feces. Notably, higher doses led to increased iridium levels in serum and urine, suggesting a potential shift in elimination pathways at elevated exposures [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1316181.png)